methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This step involves the reaction of an appropriate amine with a diketone to form the pyrrolidinone ring. Reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone under acidic conditions.
Furan Ring Functionalization: The furan ring is typically functionalized through a formylation reaction, followed by a condensation reaction to introduce the hydroxy group and the methylidene bridge.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the furan ring, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Substitution: The thiazole and furan rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a furanone derivative, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the thiazole and furan rings is particularly interesting due to their known bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization and other chemical transformations.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The hydroxy group and the carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazole ring can interact with metal ions, affecting metalloprotein functions. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- This compound
Uniqueness
This compound is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
Molecular Formula |
C22H18N2O6S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O6S/c1-11-9-10-14(30-11)17(25)15-16(13-7-5-4-6-8-13)24(20(27)18(15)26)22-23-12(2)19(31-22)21(28)29-3/h4-10,16,26H,1-3H3 |
InChI Key |
LVDGGUQLFRVYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
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